molecular formula C29H20N6S B293041 1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B293041
M. Wt: 484.6 g/mol
InChI Key: MHFIAHNPZQWCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in various cellular processes. It may also induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and fungal cells. It has also been shown to have antioxidant and anti-inflammatory properties. Additionally, it has been found to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments include its potential as a novel and potent therapeutic agent. It also has low toxicity in animal models, making it a safer alternative to other compounds. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile. These include further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. It can also be studied for its potential use in combination therapy with other drugs. Additionally, it can be investigated for its potential applications in other fields such as agriculture and material science.
Conclusion:
In conclusion, 1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and its other applications.

Synthesis Methods

The synthesis of 1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile involves the reaction of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-phenyl-3H-pyrido[1,2-a]benzimidazole-4-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anticancer agent, antifungal agent, and antitubercular agent. It has also been investigated for its antioxidant and anti-inflammatory properties.

properties

Molecular Formula

C29H20N6S

Molecular Weight

484.6 g/mol

IUPAC Name

3-phenyl-1-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C29H20N6S/c1-2-17-34-27(21-13-7-4-8-14-21)32-33-29(34)36-26-18-22(20-11-5-3-6-12-20)23(19-30)28-31-24-15-9-10-16-25(24)35(26)28/h2-16,18H,1,17H2

InChI Key

MHFIAHNPZQWCLJ-UHFFFAOYSA-N

SMILES

C=CCN1C(=NN=C1SC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C=CCN1C(=NN=C1SC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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